molecular formula C16H18N4O2 B280206 2-amino-5-oxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-5-oxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B280206
M. Wt: 298.34 g/mol
InChI Key: PLYDPSBFHBWKOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-5-oxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as ATOTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

2-amino-5-oxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is believed to exert its biological effects by inhibiting specific enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This compound has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can reduce tumor growth in mice and improve outcomes in viral infections.

Advantages and Limitations for Lab Experiments

One advantage of using 2-amino-5-oxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have a wide range of biological activities, making it a versatile tool for studying various biological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may limit its usefulness in certain contexts.

Future Directions

There are several potential future directions for research on 2-amino-5-oxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. One direction is to further investigate its anti-cancer properties and explore its potential use as a cancer treatment. Another direction is to study its potential as a pesticide and its effects on non-target organisms. Additionally, further research is needed to fully understand the mechanisms underlying this compound's biological effects and to identify potential side effects or limitations in its use.

Synthesis Methods

2-amino-5-oxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be synthesized using a multi-component reaction between 4-hydroxycoumarin, ethyl cyanoacetate, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde, and ammonium acetate in the presence of piperidine as a catalyst. The reaction yields a yellow solid that can be purified using column chromatography.

Scientific Research Applications

2-amino-5-oxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. In agriculture, this compound has been studied for its potential use as a pesticide. In materials science, this compound has been used to synthesize new materials with unique properties.

Properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

2-amino-5-oxo-4-(1,3,5-trimethylpyrazol-4-yl)-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C16H18N4O2/c1-8-13(9(2)20(3)19-8)14-10(7-17)16(18)22-12-6-4-5-11(21)15(12)14/h14H,4-6,18H2,1-3H3

InChI Key

PLYDPSBFHBWKOI-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C)C2C(=C(OC3=C2C(=O)CCC3)N)C#N

Canonical SMILES

CC1=C(C(=NN1C)C)C2C(=C(OC3=C2C(=O)CCC3)N)C#N

Origin of Product

United States

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